![molecular formula C9H5ClF3N3S B13688311 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound MFCD22564227 is a chemical entity with the molecular formula C9H5ClF3N3S and a molecular weight of 279.67 g/mol . It is known for its high purity, typically above 95%, and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD22564227 involves a series of chemical reactions that include the formation of a triazolo ring compound methanesulfonate crystal form . The synthetic route is designed to be simple and suitable for industrial-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
The industrial production of MFCD22564227 is carried out using large-scale chemical reactors. The process involves the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
MFCD22564227 undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out under specific conditions to modify the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD22564227 include oxidizing agents like water radical cations and reducing agents for specific reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of MFCD22564227 include quaternary ammonium cations and other derivatives that result from substitution reactions. These products have significant applications in various fields of research and industry .
Aplicaciones Científicas De Investigación
MFCD22564227 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various chemical products
Mecanismo De Acción
The mechanism of action of MFCD22564227 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction leads to various biochemical and physiological responses, which are the basis for its applications in research and industry .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD22564227 include other triazolo ring compounds and derivatives with similar chemical structures. These compounds share some common properties but differ in their specific chemical and physical characteristics .
Uniqueness
MFCD22564227 is unique due to its specific molecular structure and the high purity of the compound. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propiedades
Fórmula molecular |
C9H5ClF3N3S |
|---|---|
Peso molecular |
279.67 g/mol |
Nombre IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H5ClF3N3S/c10-6-3-4(9(11,12)13)1-2-5(6)7-15-16-8(14)17-7/h1-3H,(H2,14,16) |
Clave InChI |
YAMLVSYBGMDYPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
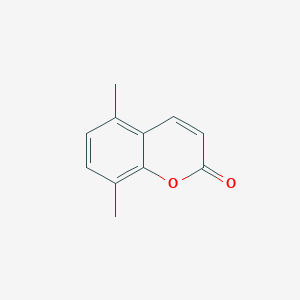
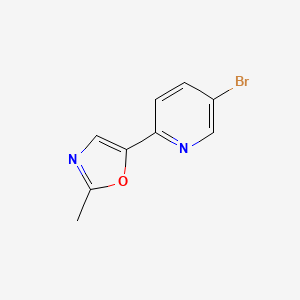
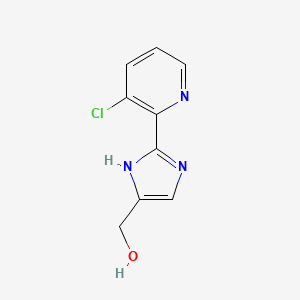

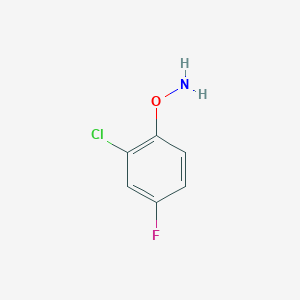
![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)
![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)


![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)
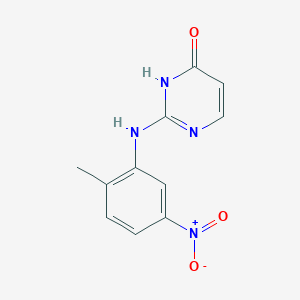
![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

